molecular formula C12H15N3O B7048984 3-[(5-Acetylpyridin-2-yl)amino]-2,2-dimethylpropanenitrile

3-[(5-Acetylpyridin-2-yl)amino]-2,2-dimethylpropanenitrile

Cat. No.: B7048984
M. Wt: 217.27 g/mol
InChI Key: CARIZNJVBUFITL-UHFFFAOYSA-N
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Description

3-[(5-Acetylpyridin-2-yl)amino]-2,2-dimethylpropanenitrile is a complex organic compound that features a pyridine ring substituted with an acetyl group and an amino group, linked to a dimethylpropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Acetylpyridin-2-yl)amino]-2,2-dimethylpropanenitrile typically involves the reaction of 2-amino-3-acetylpyridine with 2,2-dimethylpropanenitrile under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as iodine or tert-butyl hydroperoxide (TBHP), to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Acetylpyridin-2-yl)amino]-2,2-dimethylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-[(5-Acetylpyridin-2-yl)amino]-2,2-dimethylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 3-[(5-Acetylpyridin-2-yl)amino]-2,2-dimethylpropanenitrile exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-acetylpyridine: Shares the pyridine and acetyl groups but lacks the dimethylpropanenitrile moiety.

    2-(Pyridin-2-yl)pyrimidine derivatives: Similar in having a pyridine ring but differ in the additional pyrimidine structure.

    3(5)-Aminopyrazoles: Contain a pyrazole ring instead of a pyridine ring.

Uniqueness

3-[(5-Acetylpyridin-2-yl)amino]-2,2-dimethylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(5-acetylpyridin-2-yl)amino]-2,2-dimethylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(16)10-4-5-11(14-6-10)15-8-12(2,3)7-13/h4-6H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARIZNJVBUFITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)NCC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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